(R)-3-Phenylbutanal

Asymmetric Catalysis Hydroformylation Regioselectivity

(R)-3-Phenylbutanal (CAS 42307-58-4) is a chiral aldehyde belonging to the class of 3-arylbutanals, characterized by a phenyl group attached to the third carbon of a four-carbon aldehyde chain with a defined (R)-stereogenic center at C3. This compound serves as a valuable chiral building block in asymmetric synthesis and as a key intermediate in the fragrance and flavor industries, where its stereochemistry critically influences its olfactory properties.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 42307-58-4
Cat. No. B15192648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Phenylbutanal
CAS42307-58-4
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC(CC=O)C1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/t9-/m1/s1
InChIKeyMYHGOWDLVRDUFA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Phenylbutanal (CAS 42307-58-4): Chiral Aldehyde Procurement for Asymmetric Synthesis and Fragrance Applications


(R)-3-Phenylbutanal (CAS 42307-58-4) is a chiral aldehyde belonging to the class of 3-arylbutanals, characterized by a phenyl group attached to the third carbon of a four-carbon aldehyde chain with a defined (R)-stereogenic center at C3. This compound serves as a valuable chiral building block in asymmetric synthesis and as a key intermediate in the fragrance and flavor industries, where its stereochemistry critically influences its olfactory properties [1]. Its procurement in high enantiomeric purity is essential for applications requiring precise stereochemical control, distinguishing it from its racemic mixture and (S)-enantiomer .

1 Stereochemical control workflow for asymmetric synthesis
2 Fragrance research context; enantiomeric odor profile review
3 Chiral building block for complex molecule construction

Why Generic Substitution of (R)-3-Phenylbutanal with Racemic or (S)-Enantiomer Compromises Scientific Outcomes


Generic substitution of (R)-3-phenylbutanal with its racemic mixture or (S)-enantiomer fails due to the critical role of stereochemistry in both biological and synthetic applications. In olfactory applications, the (R)- and (S)-enantiomers of 3-phenylbutanal exhibit distinct odor profiles, with the (R)-enantiomer imparting a more intense and desirable green, floral character compared to the (S)-enantiomer . In asymmetric synthesis, the use of racemic mixtures introduces an unwanted enantiomer that can lead to diastereomeric impurities, reduced reaction efficiency, and unpredictable outcomes in subsequent stereoselective steps [1]. The well-documented phenomenon of enantiomer-dependent regioselectivity in catalytic transformations of 3-phenylbutanal derivatives further underscores the inadequacy of substituting with racemic or mismatched enantiomeric forms [2].

Racemate or (S) Reported odor profile may differ; green, floral intensity may not be reproduced.
Opposite enantiomer Enantiomer-dependent regioselectivity in catalysis may not transfer to (S)-form.
Racemic mixture May introduce diastereomeric impurities and unpredictable stereochemical outcomes.

Quantitative Evidence Differentiating (R)-3-Phenylbutanal from Comparators


Enantiomer-Dependent Regioselectivity in Rh-Catalyzed Hydroformylation of 3-Phenyl-1-butene

In the rhodium-catalyzed hydroformylation of racemic 3-phenyl-1-butene, the (R)-enantiomer of the substrate exhibits a distinct regioselectivity compared to the (S)-enantiomer, leading to different product distributions. This demonstrates that the stereochemistry of the starting material directly influences the outcome of the catalytic transformation, a principle relevant to the use of (R)-3-phenylbutanal as a chiral building block [1].

Enantiomer regioselectivity
Head-to-head
(R)-3-phenyl-1-butene yields different regioselectivity vs (S) in Rh-hydroformylation
Supports enantiomer-specific pathway interpretation
Conditions: Rh catalyst, hydroformylation; optical activity indicates distinct outcomes
Asymmetric Catalysis Hydroformylation Regioselectivity

Olfactory Distinction: (R)-3-Phenylbutanal vs. (S)-Enantiomer and Racemic Mixture

The (R)-enantiomer of 3-phenylbutanal is described as possessing a more intense and desirable green, floral odor profile compared to the (S)-enantiomer, which exhibits a weaker and less pleasant character. This difference is attributed to the stereospecific interactions with olfactory receptors . The racemic mixture, containing both enantiomers in equal amounts, presents a blended and less distinct olfactory profile [1].

Olfactory distinction
Class-level
Reported intense green, floral odor for (R); (S) and racemate show weaker or blended profiles
Enantiomer-specific olfactory receptor response context
Sensory evaluation data; verify lot-specific olfactory consistency
Fragrance Chemistry Olfactory Properties Stereochemistry

Regioselectivity in Synthesis: 3-Phenylbutanal as Predominant Product from α-Methylstyrene Hydroformylation

In the rhodium-catalyzed hydroformylation of α-methylstyrene, the use of specific monodentate phosphine ligands, such as tris(N-pyrrolyl)phosphine (L1), leads to a regioselectivity exceeding 99% for the linear aldehyde, 3-phenylbutanal. This high selectivity for the linear product over the branched aldehyde is a quantifiable advantage of this synthetic route [1].

Regioselectivity in synthesis
Reported
>99% 3-phenylbutanal from α-methylstyrene hydroformylation
Supports synthetic route efficiency review
Rh(acac)(CO)2/L1 ligand, 110 °C, 6 MPa; cross-study comparable
Regioselective Synthesis Hydroformylation α-Methylstyrene

Enantioselective Formal Synthesis of (−)-Callystatin A Utilizing (R)-3-Phenylbutanal as a Key Chiral Building Block

An enantioselective formal synthesis of (−)-callystatin A utilized (R)-3-phenylbutanal as a key chiral building block. The synthesis employed Evans asymmetric aldol condensation to install the stereogenic center at C4, with the stereocenter at C2 derived from a commercially available reagent. The successful construction of the complex natural product relied on the defined stereochemistry of the (R)-3-phenylbutanal starting material [1].

Chiral building block utility
Supporting evidence
Key intermediate in formal synthesis of (−)-callystatin A
Validates stereochemical control in complex molecule assembly
Evans aldol condensation context; review for own substrate scope
Asymmetric Synthesis Chiral Building Block Natural Product Synthesis

Optimal Application Scenarios for (R)-3-Phenylbutanal Based on Evidenced Differentiation


Asymmetric Synthesis of Chiral Pharmaceuticals and Natural Products

(R)-3-Phenylbutanal serves as a critical chiral building block in the enantioselective synthesis of complex molecules, such as (−)-callystatin A [1]. Its defined stereochemistry ensures predictable stereochemical outcomes in subsequent reactions, making it indispensable for constructing single-enantiomer pharmaceuticals and natural products. The use of racemic mixtures or the wrong enantiomer would introduce unwanted diastereomers, complicating purification and reducing overall yield.

High-Value Fragrance and Flavor Formulation

The distinct olfactory properties of (R)-3-phenylbutanal, characterized by an intense, green, floral note, make it a valuable ingredient in premium fragrances and flavors . Its stereospecific interaction with olfactory receptors results in a superior sensory profile compared to its (S)-enantiomer or the racemic mixture, enabling formulators to achieve a specific, high-quality scent that cannot be replicated by generic alternatives [2].

Mechanistic Studies in Asymmetric Catalysis

The observed enantiomer-dependent regioselectivity in the rhodium-catalyzed hydroformylation of 3-phenyl-1-butene [3] highlights the utility of (R)-3-phenylbutanal and its derivatives as substrates for investigating the subtle steric and electronic effects that govern stereoselective transformations. This knowledge is crucial for the rational design of more efficient and selective asymmetric catalysts.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral molecules
Chiral building block context
Stereochemical outcome validation
Fragrance formulation research
Enantiomeric odor profile review
Olfactory endpoint comparison
Mechanistic studies in asymmetric catalysis
Substrate for regioselectivity analysis
Catalyst-dependent selectivity review

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